molecular formula C13H20N2O2 B15340215 5-Amino-2-isobutoxy-N,N-dimethylbenzamide

5-Amino-2-isobutoxy-N,N-dimethylbenzamide

Cat. No.: B15340215
M. Wt: 236.31 g/mol
InChI Key: JRKYRZYEEXZBCM-UHFFFAOYSA-N
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Description

5-Amino-2-isobutoxy-N,N-dimethylbenzamide is a chemical compound characterized by its unique structure, which includes an amino group, an isobutoxy group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-isobutoxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the formation of the benzamide core One common approach is the reaction of isobutyl alcohol with dimethylamine in the presence of a suitable catalyst to form the isobutoxy group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-isobutoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-isobutoxy-N,N-dimethylbenzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be utilized as a probe or inhibitor in studies involving enzyme activity or protein interactions. Its structural features allow it to bind to specific biological targets, providing insights into biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be explored as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may contribute to the development of innovative products.

Mechanism of Action

The mechanism by which 5-Amino-2-isobutoxy-N,N-dimethylbenzamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies and experimental data.

Comparison with Similar Compounds

  • 5-Amino-2-methoxy-N,N-dimethylbenzamide

  • 5-Amino-2-ethoxy-N,N-dimethylbenzamide

  • 5-Amino-2-propoxy-N,N-dimethylbenzamide

Uniqueness: 5-Amino-2-isobutoxy-N,N-dimethylbenzamide stands out due to its isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs with methoxy, ethoxy, or propoxy groups. These differences can influence its reactivity, solubility, and biological activity.

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Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

5-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide

InChI

InChI=1S/C13H20N2O2/c1-9(2)8-17-12-6-5-10(14)7-11(12)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3

InChI Key

JRKYRZYEEXZBCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)C(=O)N(C)C

Origin of Product

United States

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